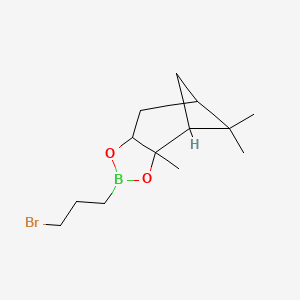

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Vue d'ensemble

Description

L'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol est un dérivé d'acide boronique largement utilisé en synthèse organique. Ce composé est particulièrement apprécié pour son rôle dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles à la formation de liaisons carbone-carbone. La présence du groupe ester de pinanediol améliore la stabilité et la réactivité de l'acide boronique, ce qui en fait un réactif polyvalent dans diverses transformations chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol implique généralement la réaction de l'acide 3-bromopropylboronique avec du (1S,2S,3R,5S)-(+)-2,3-pinanediol. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium, dans un solvant organique tel que le tétrahydrofurane (THF) ou le dichlorométhane. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que le produit souhaité soit formé.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. Des systèmes de micro-réacteurs en flux peuvent être utilisés pour faciliter la réaction dans des conditions contrôlées, assurant une qualité de produit constante et minimisant les déchets .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol subit différents types de réactions chimiques, notamment :

Couplage croisé de Suzuki-Miyaura : Cette réaction implique le couplage de l'ester d'acide boronique avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base.

Oxydation : Le groupe acide boronique peut être oxydé pour former l'alcool ou la cétone correspondant.

Substitution : L'atome de brome dans le composé peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.

Réactifs et conditions courants

Catalyseurs au palladium : Couramment utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.

Bases : Hydroxyde de sodium, carbonate de potassium ou carbonate de césium.

Solvants : Tétrahydrofurane (THF), dichlorométhane ou éthanol.

Principaux produits formés

Composés biaryliques : Formés par couplage croisé de Suzuki-Miyaura.

Alcools et cétones : Formés par des réactions d'oxydation.

Dérivés substitués : Formés par des réactions de substitution nucléophile.

Applications de la recherche scientifique

L'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol est utilisé dans diverses applications de recherche scientifique :

Synthèse organique : Utilisé comme réactif dans la synthèse de molécules organiques complexes.

Chimie médicinale : Utilisé dans le développement d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs (API).

Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux avancés.

Études biologiques : Recherché pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Mécanisme d'action

Le mécanisme d'action de l'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol implique principalement son rôle de dérivé d'acide boronique dans les réactions chimiques. Dans le couplage croisé de Suzuki-Miyaura, l'ester d'acide boronique forme un complexe avec le catalyseur au palladium, facilitant le transfert du groupe organique au substrat halogéné. Le groupe pinanediol améliore la stabilité de l'acide boronique, permettant des réactions de couplage efficaces .

Applications De Recherche Scientifique

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is utilized in various scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the synthesis of polymers and advanced materials.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of 3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. The pinanediol moiety enhances the stability of the boronic acid, allowing for efficient coupling reactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Un autre dérivé d'acide boronique utilisé dans le couplage croisé de Suzuki-Miyaura.

Acide méthylboronique : Un acide boronique plus simple utilisé dans diverses transformations organiques.

Acide vinylboronique : Utilisé dans la synthèse de composés à substitution vinylique.

Unicité

L'acide 3-bromopropaneboronique ester de (1S,2S,3R,5S)-(+)-2,3-pinanediol est unique en raison de la présence du groupe ester de pinanediol, qui améliore sa stabilité et sa réactivité par rapport aux acides boroniques plus simples. Cela le rend particulièrement précieux dans la synthèse organique complexe et les applications industrielles .

Propriétés

IUPAC Name |

4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137749 | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124264-91-1 | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124264-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)

![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)

![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)

![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)

![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)

![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)

![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)